molecular formula C12H15NO5 B1271404 n-Boc-5-hydroxyanthranilic acid CAS No. 244765-00-2

n-Boc-5-hydroxyanthranilic acid

Cat. No.: B1271404
CAS No.: 244765-00-2
M. Wt: 253.25 g/mol
InChI Key: RYABQTATLDLRQX-UHFFFAOYSA-N
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Description

n-Boc-5-hydroxyanthranilic acid: is an organic compound with the molecular formula C₁₂H₁₅NO₅. It is a derivative of anthranilic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl group is present at the fifth position of the benzene ring. This compound is commonly used in organic synthesis, particularly as a precursor in the preparation of more complex molecules .

Biochemical Analysis

Biochemical Properties

n-Boc-5-hydroxyanthranilic acid plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan through the kynurenine pathway. This compound interacts with several enzymes, including 3-hydroxyanthranilic acid dioxygenase, which catalyzes the conversion of 3-hydroxyanthranilic acid to quinolinic acid. The interaction between this compound and these enzymes is crucial for maintaining cellular redox homeostasis and energy production .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to modulate the activity of the Nrf2/SKN-1 oxidative stress response pathway, which is essential for protecting cells from oxidative damage. Additionally, this compound can affect the expression of genes involved in inflammatory and immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, this compound can bind to 3-hydroxyanthranilic acid dioxygenase, inhibiting its activity and thereby affecting the kynurenine pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of modulating oxidative stress and inflammatory responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular resistance to oxidative stress and improve overall health. At high doses, this compound can have toxic effects, leading to cellular damage and adverse health outcomes .

Metabolic Pathways

This compound is involved in the kynurenine pathway, where it interacts with enzymes such as 3-hydroxyanthranilic acid dioxygenase. This interaction affects the metabolic flux and levels of metabolites, including quinolinic acid and nicotinamide adenine dinucleotide. The modulation of these metabolic pathways by this compound is crucial for maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. The transport and distribution of this compound are essential for its role in modulating cellular processes .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct this compound to particular organelles, such as the mitochondria and endoplasmic reticulum. The subcellular localization of this compound is critical for its activity and function in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Boc-5-hydroxyanthranilic acid typically involves the reaction of 5-hydroxyanthranilic acid with di-tert-butyl dicarbonate in the presence of a base. Here is a detailed synthetic route:

    Starting Material: 5-hydroxyanthranilic acid (100 g, 0.65 mol) is transferred into a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer.

    Base Addition: A solution of saturated sodium carbonate (1.5 liters) is added to the reaction flask with stirring. After the evolution of carbon dioxide subsides, di-tert-butyl dicarbonate (156.8 g, 0.72 mol) in 1.5 liters of tetrahydrofuran (THF) is added to the reaction vessel.

    Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. After this period, 1.0 liter of ethyl ether is added, and the mixture is transferred to a separatory funnel.

    Extraction: The aqueous layer is extracted with an additional 1.0 liter of ethyl ether and brought to pH 3.0 with 2 M phosphoric acid. The product is extracted from the aqueous solution with ethyl acetate (3 x 1.0 liters).

    Purification: The combined organic layers are washed with a saturated sodium chloride solution, dried over sodium sulfate, filtered, and concentrated in vacuo to yield this compound with a yield of 92.5%.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions, such as temperature, solvent, and purification steps, are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: n-Boc-5-hydroxyanthranilic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield 5-hydroxyanthranilic acid.

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using trifluoroacetic acid or hydrochloric acid.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

    Hydrolysis: 5-hydroxyanthranilic acid.

    Oxidation: Quinone derivatives.

    Substitution: Ethers or esters of 5-hydroxyanthranilic acid.

Scientific Research Applications

n-Boc-5-hydroxyanthranilic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    5-hydroxyanthranilic acid: Lacks the Boc protecting group, making it more reactive.

    n-Boc-anthranilic acid: Similar structure but without the hydroxyl group at the fifth position.

    n-Boc-3-hydroxyanthranilic acid: Hydroxyl group at the third position instead of the fifth.

Uniqueness: n-Boc-5-hydroxyanthranilic acid is unique due to the presence of both the Boc protecting group and the hydroxyl group at the fifth position. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYABQTATLDLRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373777
Record name n-boc-5-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244765-00-2
Record name n-boc-5-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 244765-00-2
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